Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate
Description
Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate is a synthetic ester derivative featuring a benzamido group substituted with ethyl and methyl moieties.
Properties
IUPAC Name |
ethyl 3-[ethyl-(4-methylbenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-16(11-10-14(17)19-5-2)15(18)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBWVQSSOVSEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate typically involves the reaction of 4-methylbenzoyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed
Hydrolysis: Ethanol and 3-(N-ethyl-4-methylbenzamido)propanoic acid.
Reduction: Ethyl 3-(N-ethyl-4-methylaminopropanoate).
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Synthesis
Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Specifically, it is utilized in the preparation of drugs targeting various diseases due to its structural properties that allow for functionalization and modification.
Synthesis of Anticoagulants
One notable application is in the synthesis of dabigatran etexilate, an oral anticoagulant that has been widely used for the prevention of thromboembolic events. This compound acts as an important precursor in the synthetic pathway leading to dabigatran, which is known for its rapid action and minimal need for monitoring compared to traditional anticoagulants like warfarin .
Recent studies have highlighted the compound's biological activities, particularly its potential as an inhibitor in cancer therapy.
Inhibition of Cancer Cell Growth
Research indicates that derivatives of this compound exhibit inhibitory effects on specific cancer cell lines. For instance, compounds structurally related to this compound have shown efficacy in inhibiting HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death, making it a promising candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Modifications and Analogues
The ester moiety and the benzamide group are essential for its activity. Modifications to these functional groups can enhance potency and selectivity against target proteins involved in disease processes. For example, extending the alkyl chain on the ester group has been shown to significantly increase inhibitory activity while maintaining favorable lipophilicity .
Mechanism of Action
The mechanism by which Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate with structurally or functionally related esters and benzamido derivatives from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Aroma vs. Pharmaceutical Utility: Ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple pulp and core, contributing significantly to odor activity values (OAVs) . In contrast, ethyl benzamido derivatives (e.g., dabigatran intermediates) are tailored for drug synthesis, emphasizing nitro or pyridinyl groups for thrombin inhibition . Data Highlight: Ethyl 3-(methylthio)propanoate’s OAV in pineapple pulp (1,693.33 for ethyl 2-methylbutanoate vs. lower values for ethyl 3-(methylthio)propanoate) underscores its secondary but notable role in flavor profiles .
Synthetic Pathways: this compound’s synthesis might parallel methods for dabigatran intermediates, such as reductive amination and N-acylation (e.g., 17% yield for ethyl 3-[4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido]propanoate) . Ethoxylated ethyl-4-aminobenzoate is synthesized via ethylene oxide reaction, achieving >99% purity , suggesting divergent routes for ester derivatives based on target applications.
Physicochemical Properties: Solubility trends vary: Ethyl 3-(methylthio)propanoate is likely lipophilic (given its role in aroma), while ethoxylated ethyl-4-aminobenzoate is water-soluble due to ethoxylation .
Biological Activity
Ethyl 3-(N-ethyl-4-methylbenzamido)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : CHNO
- Molecular Weight : 251.32 g/mol
The compound consists of an ethyl ester linked to a benzamide moiety, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may bind to receptors, modulating their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound could potentially inhibit the growth of various pathogens. A study on related benzamide derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound.
Anticancer Activity
The compound's structure suggests it could act as an anticancer agent. Preliminary studies have indicated that benzamide derivatives can induce apoptosis in cancer cells by disrupting mitotic processes. For instance, compounds that inhibit HSET (KIFC1), a kinesin involved in mitotic spindle formation, have demonstrated efficacy in promoting multipolar mitosis in cancer cells, leading to cell death .
Case Studies
- Inhibition of Dihydrofolate Reductase (DHFR) :
- CYP17 Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzamide Derivatives | Inhibition of bacterial growth |
| Anticancer | HSET Inhibitors | Induction of multipolar mitosis leading to apoptosis |
| Enzyme Inhibition | CYP17 Inhibitors | Reduced hormone synthesis in cancer cells |
Table 2: Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
